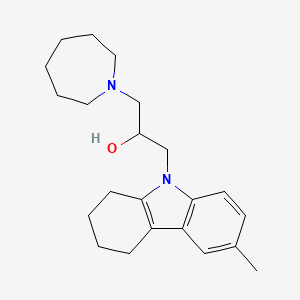![molecular formula C26H21FO5 B11579905 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11579905.png)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Chromenone Moiety: The next step involves the formation of the chromenone structure. This can be done by reacting the benzodioxin derivative with appropriate reagents to introduce the chromenone moiety.
Substitution Reactions: The final steps involve various substitution reactions to introduce the ethyl and 4-fluorophenylmethoxy groups. These reactions typically require specific reagents and conditions, such as the use of alkyl halides and base catalysts.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antibacterial and enzyme inhibitory activities
Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties.
Biological Studies: Its interactions with biological systems are of interest for understanding its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE include:
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 6-Acetyl-1,4-benzodioxane
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE lies in its combination of the benzodioxin, chromenone, and fluorophenylmethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21FO5 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-fluorophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C26H21FO5/c1-2-17-11-20-24(13-23(17)31-14-16-3-6-19(27)7-4-16)32-15-21(26(20)28)18-5-8-22-25(12-18)30-10-9-29-22/h3-8,11-13,15H,2,9-10,14H2,1H3 |
InChI Key |
CBTSYEGKNRQTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzoic acid](/img/structure/B11579822.png)
![1-(4-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579835.png)
![N-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]adamantane-1-carboxamide](/img/structure/B11579841.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11579844.png)
![5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B11579845.png)
![methyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579846.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579875.png)

![2-(2-Fluorophenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B11579882.png)
![(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11579886.png)
![N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11579894.png)
![(2E)-N-benzyl-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579897.png)
![6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579903.png)
![2-methoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11579906.png)
